1-(Ethylsulfanyl)-4-(methylsulfanyl)benzene

Description

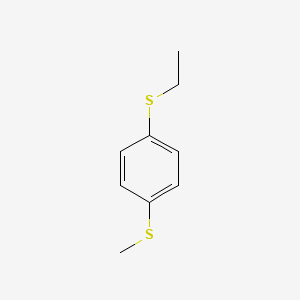

1-(Ethylsulfanyl)-4-(methylsulfanyl)benzene is a substituted aromatic compound featuring two thioether (sulfanyl) groups at the para positions of a benzene ring. Its molecular formula is C₉H₁₂S₂, with a molecular weight of 184.32 g/mol (calculated).

Properties

IUPAC Name |

1-ethylsulfanyl-4-methylsulfanylbenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12S2/c1-3-11-9-6-4-8(10-2)5-7-9/h4-7H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEDSXQXZOBRTRV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC1=CC=C(C=C1)SC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90509274 | |

| Record name | 1-(Ethylsulfanyl)-4-(methylsulfanyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90509274 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

83500-75-8 | |

| Record name | 1-(Ethylsulfanyl)-4-(methylsulfanyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90509274 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(ethylsulfanyl)-4-(methylsulfanyl)benzene typically involves the introduction of ethylsulfanyl and methylsulfanyl groups onto a benzene ring. One common method is the nucleophilic substitution reaction where a benzene derivative undergoes substitution with ethylsulfanyl and methylsulfanyl reagents under controlled conditions. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate to facilitate the substitution process.

Industrial Production Methods: Industrial production of this compound may involve more scalable methods such as catalytic processes. Catalysts like palladium or nickel can be used to enhance the efficiency of the substitution reactions. Additionally, continuous flow reactors may be employed to ensure consistent production and high yield.

Chemical Reactions Analysis

Types of Reactions: 1-(Ethylsulfanyl)-4-(methylsulfanyl)benzene can undergo various chemical reactions, including:

Oxidation: The sulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The compound can be reduced to remove the sulfanyl groups, typically using reducing agents such as lithium aluminum hydride.

Substitution: Electrophilic aromatic substitution reactions can occur, where the benzene ring undergoes substitution with electrophiles in the presence of catalysts.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Catalysts like palladium or nickel, bases such as sodium hydride or potassium carbonate.

Major Products Formed:

Oxidation: Sulfoxides, sulfones.

Reduction: Benzene derivatives without sulfanyl groups.

Substitution: Various substituted benzene derivatives depending on the electrophile used.

Scientific Research Applications

Organic Synthesis

1-(Ethylsulfanyl)-4-(methylsulfanyl)benzene serves as a valuable intermediate in organic synthesis. Its dual sulfanyl groups can facilitate various reactions, making it useful in the development of more complex molecules.

| Application | Description |

|---|---|

| Reagent in Synthesis | Acts as a building block for synthesizing other sulfur-containing compounds. |

| Catalyst Support | Can be used to modify catalysts for improved reactivity in organic reactions. |

Medicinal Chemistry

Compounds containing sulfur are often investigated for their biological activities. While specific studies on this compound may be limited, similar compounds have shown promising pharmacological properties:

- Antimicrobial Activity : Sulfur-containing compounds have been noted for their effectiveness against various bacterial strains.

- Anticancer Properties : Some derivatives exhibit potential in inhibiting cancer cell proliferation.

Material Science

The compound's unique properties make it suitable for applications in material science:

- Polymer Additives : Used to enhance the mechanical properties of polymers.

- Conductive Materials : Investigated for use in organic electronics due to its electrical conductivity.

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial effects of various sulfanyl-substituted benzene derivatives, including this compound. Results indicated significant inhibition against Gram-positive bacteria, suggesting potential as a lead compound for developing new antibiotics.

Case Study 2: Synthesis of Novel Sulfur Compounds

Research focused on synthesizing novel sulfur compounds using this compound as a precursor. The study demonstrated successful transformations that led to compounds with enhanced biological activity, showcasing the compound's utility in medicinal chemistry.

Mechanism of Action

The mechanism of action of 1-(ethylsulfanyl)-4-(methylsulfanyl)benzene involves its interaction with molecular targets through its sulfanyl groups. These groups can participate in various chemical reactions, such as forming bonds with other molecules or undergoing oxidation and reduction. The pathways involved often include the activation of the benzene ring and subsequent reactions with electrophiles or nucleophiles.

Comparison with Similar Compounds

Structural and Molecular Comparisons

The table below summarizes key structural and molecular differences between 1-(Ethylsulfanyl)-4-(methylsulfanyl)benzene and related compounds:

Key Comparative Analysis

- Electronic Effects: The ethylsulfanyl group in the target compound is electron-donating, similar to methylsulfanyl, but with greater steric bulk. Sulfonyl groups (e.g., in 1-(ethylsulfonyl)-4-methylbenzene ) are strongly electron-withdrawing, altering reactivity in substitution reactions. The phenoxyethyl substituent in combines ether and thioether functionalities, enabling dual electronic effects (electron-donating from oxygen and sulfur).

Physicochemical Properties :

- Lipophilicity : Ethylsulfanyl and methylsulfanyl groups enhance lipophilicity compared to sulfonyl derivatives, favoring solubility in organic solvents.

- Melting Points : Sulfones (e.g., ) typically exhibit higher melting points due to dipole-dipole interactions, whereas thioethers (e.g., target compound) have weaker van der Waals forces.

- Reactivity and Applications: Thioethers are prone to oxidation to sulfoxides or sulfones, a pathway leveraged in drug design (e.g., prodrug activation) . Compounds with aminoethylsulfanyl groups () may serve as intermediates in pharmaceuticals due to their nucleophilic amine functionality. The trisulfanyl derivative () could be explored in materials science for sulfur-rich polymers or ligands in metal coordination chemistry.

Biological Activity

1-(Ethylsulfanyl)-4-(methylsulfanyl)benzene, also known by its CAS number 83500-75-8, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, effects, and applications based on available research findings.

Chemical Structure and Properties

This compound features a benzene ring substituted with ethylsulfanyl and methylsulfanyl groups. This unique structure may contribute to its biological properties.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The sulfanyl groups can form covalent bonds with active sites on enzymes, potentially leading to inhibition or modulation of enzymatic activity. This interaction can influence several biochemical pathways, including those involved in cell signaling and metabolism.

Antimicrobial Activity

Research has indicated that sulfanyl compounds exhibit antimicrobial properties. For example, studies have shown that derivatives of sulfanyl compounds can inhibit the growth of various bacteria and fungi. The presence of both ethyl and methyl sulfanyl groups may enhance the compound's efficacy against microbial pathogens.

Anticancer Properties

Several studies have explored the anticancer potential of sulfanyl compounds. For instance, similar compounds have demonstrated cytotoxic effects on various cancer cell lines, including breast cancer (MCF-7) and colorectal cancer (HCT-116). The mechanism often involves the induction of apoptosis through the generation of reactive oxygen species (ROS) and subsequent DNA damage.

Enzyme Inhibition

This compound may act as an enzyme inhibitor. For example, studies on related compounds have shown that they can inhibit enzymes involved in cancer progression and inflammation. This suggests a potential therapeutic role for this compound in managing diseases characterized by aberrant enzyme activity.

Case Studies and Research Findings

A review of literature reveals several case studies highlighting the biological activities of similar sulfanyl compounds:

- Antimicrobial Studies : A study demonstrated that a related compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) in the low micromolar range. This suggests that this compound could possess similar properties due to structural similarities .

- Anticancer Activity : In vitro studies have shown that compounds with similar functional groups can induce apoptosis in cancer cells by increasing ROS levels, leading to DNA damage. For instance, one study reported IC50 values for related compounds as low as 2 µg/mL against MCF-7 cells .

Comparative Analysis with Similar Compounds

| Compound Name | Biological Activity | IC50 (µg/mL) |

|---|---|---|

| This compound | Potential antimicrobial and anticancer | TBD |

| Methyl 4-methoxy-2-methylbenzoylformate | Antimicrobial, anti-inflammatory | 3.23 |

| Bis(benzimidazole) Complexes | Anticancer (A375 melanoma cells) | 5.2 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.